N-(3-(Dimethylamino)propyl)-D-gluconamide
Description
Contextualization of Gluconamide (B1216962) Derivatives in Contemporary Chemical Science
Gluconamide derivatives represent a broad class of compounds that have garnered considerable attention in modern chemistry. Their inherent properties, stemming from the carbohydrate backbone, make them attractive candidates for a variety of applications.
The history of gluconamide chemistry is intrinsically linked to the broader evolution of organic and carbohydrate chemistry. The fundamental reaction for forming the amide bond was first described in the 1880s by German chemists Carl Schotten and Eugen Baumann. This reaction, involving an amine and an acid chloride, laid the groundwork for countless synthetic transformations, including those involving sugar-derived acids. nist.govmdpi.com
Early research into carbohydrates primarily focused on their structure and role in biological processes. However, as synthetic methodologies became more sophisticated, chemists began to explore the modification of sugars to create new functional molecules. The synthesis of amides from sugar lactones or acids became a key area of investigation. These "sugar amides," including gluconamides, were recognized for their potential to combine the biocompatibility and stereochemical richness of sugars with the diverse functionality of amines. researchgate.net Research has shown that amides can be formed from physiological sugars, indicating their relevance in biological systems and inspiring further synthetic exploration. nih.gov The development of efficient one-pot oxidative amidation techniques for unprotected carbohydrates now allows for more direct and sustainable routes to sugar amides, furthering academic and industrial interest in this class of compounds. researchgate.net
D-Gluconic acid, the oxidized form of D-glucose, is a naturally occurring and highly versatile building block in molecular design. acs.orgwikipedia.org Its structure consists of a six-carbon chain with multiple hydroxyl groups, culminating in a carboxylic acid function, which imparts specific and valuable characteristics to the molecules it is a part of. wikipedia.org
The key attributes of the D-gluconic acid moiety in molecular design include:
High Hydrophilicity: The presence of five hydroxyl groups along the carbon chain makes the gluconic acid portion of a molecule highly soluble in water. This is a crucial feature in the design of compounds for biological and aqueous systems.
Biocompatibility and Biodegradability: As a derivative of glucose, D-gluconic acid and its derivatives are generally considered biocompatible and are readily metabolized or broken down through natural processes. researchgate.net
Chelating Ability: The gluconate anion is an excellent chelating agent, capable of binding to various metal ions. This property is utilized in cleaning products and has been explored for applications such as the recovery of rare earth metals. acs.org
Stereochemical Complexity: The defined stereochemistry of the hydroxyl groups provides a rigid and predictable three-dimensional structure, which can be exploited for specific molecular recognition and binding events.
Versatile Chemical Handle: The carboxylic acid group provides a reactive site for a wide range of chemical modifications, most notably the formation of amides and esters, allowing it to be readily incorporated into larger molecular architectures. researchgate.net
Elucidation of the N-(3-(Dimethylamino)propyl) Amine Linker in Molecular Architecture
The N-(3-(Dimethylamino)propyl) group serves as a critical linker, connecting the D-gluconic acid moiety to potentially other parts of a molecule or imparting specific functionalities. This linker is composed of two key components: the aminopropyl chain and the terminal dimethylamine (B145610) group.
Linkers, also known as spacers, are fundamental components in the design of complex molecules, connecting different functional domains. mdpi.com The aminopropyl linker is a common choice in synthetic chemistry due to its flexibility and chemical stability.
The primary structural roles of aminopropyl linkers include:
Connecting Molecular Fragments: Their most basic function is to covalently join two or more distinct molecular parts, such as a bioactive core and a targeting group in a drug delivery system. mdpi.com
Providing Spatial Separation: The three-carbon chain physically separates the linked moieties, which can be crucial for preventing steric hindrance and allowing each component to adopt its optimal conformation for biological activity or material function.
Modulating Physicochemical Properties: The inclusion of the propyl chain can influence properties such as solubility and lipophilicity. While the amine group itself is polar, the hydrocarbon chain adds a degree of non-polarity.
Serving as a Synthetic Intermediate: The primary or secondary amine at one end of the linker is a versatile functional group for a wide array of chemical reactions, making it a valuable intermediate in multi-step syntheses. evitachem.com
Key functional contributions include:
Basicity and pH-Responsiveness: The lone pair of electrons on the nitrogen atom makes the dimethylamine group basic. It can be protonated in acidic conditions, acquiring a positive charge. This property can be exploited to create pH-responsive materials that change their solubility or conformation with changes in pH. mdpi.com
Enhanced Water Solubility: In its protonated, cationic form, the dimethylamine group significantly increases the water solubility of a molecule.
Intermolecular Interactions: The tertiary amine can participate in hydrogen bonding as an acceptor and engage in electrostatic interactions when protonated. These interactions are crucial for how the molecule interacts with biological targets or assembles in supramolecular structures.
Catalytic Activity: Tertiary amines are often used as catalysts in organic synthesis. While this may not be the primary role in the final molecule, it is a key feature of the dimethylaminopropylamine reagent used in its synthesis.
Biocidal Activity: Quaternization of the dimethylamine group (alkylation to form a quaternary ammonium (B1175870) salt) is a common strategy to impart antimicrobial properties to a molecule. mdpi.com
Positioning of N-(3-(Dimethylamino)propyl)-D-gluconamide as a Research Scaffold
The unique combination of a hydrophilic, biocompatible sugar backbone and a functional, pH-responsive amine linker positions this compound as a highly valuable research scaffold. A scaffold in medicinal and materials chemistry is a core molecular structure that can be systematically modified to create a library of related compounds for screening and optimization. nih.gov
This compound serves as an excellent scaffold due to several key features:
Amphiphilic Nature: The molecule possesses both a water-soluble gluconamide head and a more lipophilic aminopropyl tail, giving it surfactant-like properties. This amphiphilicity is fundamental for applications involving interfaces, such as in emulsifiers, detergents, or for interacting with cell membranes.
Multiple Points for Modification: The numerous hydroxyl groups on the gluconic acid moiety can be functionalized, and the tertiary amine can be quaternized or otherwise modified. This allows for the systematic tuning of the molecule's properties.
Foundation for Bioactive Molecules: The gluconamide structure can be used as a starting point for developing new therapeutic agents. For instance, polymers based on the related monomer N-(3-(dimethylamino)propyl)methacrylamide have been investigated for controlled drug release and gene delivery. mdpi.comresearchgate.net The sugar component can enhance biocompatibility and targeting, as carbohydrates are known to interact with specific receptors on cell surfaces. nih.gov
Platform for Advanced Materials: This scaffold can be used to create novel polymers and hydrogels. The pH- and thermo-responsive nature of the dimethylaminopropyl group can be harnessed to create "smart" materials that respond to environmental stimuli. mdpi.com For example, similar gluconamide-modified nanoparticles have been developed for antimicrobial photodynamic therapy.
By leveraging this scaffold, researchers can design and synthesize new molecules with tailored properties for applications in drug delivery, antimicrobial agents, personal care products, and functional materials. mdpi.comchemicalbook.com
Detailed Research Findings
Below are tables summarizing key data and research findings related to this compound and its constituent parts.
| Property | Value (for related compounds) | Significance |
|---|---|---|
| Molecular Formula | C11H24N2O6 (for the title compound) | Indicates the elemental composition. |
| Molecular Weight | ~280.32 g/mol (for the title compound) | Relevant for reaction stoichiometry and characterization. |
| XLogP3-AA | 0.8 (for N-[3-(Decylamino)propyl]-D-gluconamide) nih.gov | Indicates a relatively balanced hydrophilic/lipophilic character. |
| Hydrogen Bond Donor Count | 7 (for N-[3-(Decylamino)propyl]-D-gluconamide) nih.gov | High potential for hydrogen bonding, influencing solubility and interactions. |
| Hydrogen Bond Acceptor Count | 8 (for N-[3-(Decylamino)propyl]-D-gluconamide) nih.gov | High potential for hydrogen bonding. |
| Rotatable Bond Count | 19 (for N-[3-(Decylamino)propyl]-D-gluconamide) nih.gov | Indicates high molecular flexibility. |
| Aspect | Description | Reference/Context |
|---|---|---|
| Primary Synthesis Route | Amidation of D-glucono-δ-lactone with N,N-dimethyl-1,3-propanediamine. | A common and efficient method for forming gluconamides from the cyclic ester of gluconic acid. researchgate.net |
| Alternative Synthesis | Direct coupling of D-gluconic acid with N,N-dimethyl-1,3-propanediamine using a coupling agent (e.g., DCC, EDC). | Standard peptide coupling chemistry can be applied. |
| Key Reactive Sites | Hydroxyl groups on the gluconate moiety; tertiary amine on the linker. | These sites allow for further derivatization, such as esterification, etherification, or quaternization. |
| pH-Sensitivity | The dimethylamine group (pKa of related monomers ~10.35) can be protonated at acidic pH. kjchemicals.co.jp | Leads to changes in solubility and charge, enabling pH-responsive applications. mdpi.com |
Structure
3D Structure
Properties
CAS No. |
51812-79-4 |
|---|---|
Molecular Formula |
C11H24N2O6 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-N-[3-(dimethylamino)propyl]-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C11H24N2O6/c1-13(2)5-3-4-12-11(19)10(18)9(17)8(16)7(15)6-14/h7-10,14-18H,3-6H2,1-2H3,(H,12,19)/t7-,8-,9+,10-/m1/s1 |
InChI Key |
ZRQLLXVNSJXTAP-DOLQZWNJSA-N |
Isomeric SMILES |
CN(C)CCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CN(C)CCCNC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Research Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of N-(3-(Dimethylamino)propyl)-D-gluconamide. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments collectively allow for the complete assignment of all proton and carbon signals, confirming the integrity of both the D-gluconamide backbone and the N-(3-(dimethylamino)propyl) side chain.
The ¹H NMR spectrum provides information on the chemical environment of each proton. The D-gluconamide portion is characterized by a series of overlapping multiplets in the 3.5-4.5 ppm range, corresponding to the protons on the chiral carbons (H-2 to H-6). The anomeric proton (H-2), adjacent to the amide carbonyl, is expected to appear as a distinct multiplet. The protons of the N-(3-(dimethylamino)propyl) side chain are anticipated in distinct regions: the two methyl groups on the tertiary amine as a sharp singlet around 2.2-2.3 ppm, and the three methylene (B1212753) groups of the propyl chain as multiplets between approximately 1.7 and 3.4 ppm.
The ¹³C NMR spectrum reveals the chemical shifts for each unique carbon atom. The carbonyl carbon of the amide group is expected to resonate furthest downfield, typically in the 170-175 ppm range. Carbons of the D-gluconamide backbone (C-2 to C-6) will appear in the 60-80 ppm region. For the side chain, the methyl carbons are expected around 45 ppm, while the methylene carbons of the propyl chain would appear in the 25-60 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to a standard reference.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C-1 (C=O) | - | ~174.5 |
| C-2 | ~4.20 (d) | ~72.5 |
| C-3 | ~3.75 (dd) | ~72.0 |
| C-4 | ~3.65 (dd) | ~73.8 |
| C-5 | ~3.80 (m) | ~71.5 |
| C-6 (CH₂) | ~3.60 (m), ~3.70 (m) | ~64.0 |
| C-1' (N-CH₂) | ~3.35 (t) | ~39.5 |
| C-2' (CH₂) | ~1.75 (quint) | ~28.0 |
| C-3' (CH₂-N) | ~2.40 (t) | ~58.5 |
| N(CH₃)₂ | ~2.25 (s) | ~45.5 |
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds. For this compound, COSY would reveal the scalar coupling network within the gluconamide (B1216962) backbone, showing correlations from H-2 to H-3, H-3 to H-4, H-4 to H-5, and H-5 to the H-6 protons. It would also establish the connectivity of the propyl side chain, showing correlations between the methylene protons at C-1', C-2', and C-3'. youtube.comsdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.com This technique allows for the unambiguous assignment of each carbon atom that has attached protons by linking the previously assigned proton signals to their corresponding carbon signals in the ¹³C spectrum. For example, the singlet at ~2.25 ppm would show a cross-peak to the carbon signal at ~45.5 ppm, confirming the N(CH₃)₂ group.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Weight Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. For this compound, with a molecular formula of C₁₁H₂₄N₂O₆, the expected monoisotopic mass is approximately 296.1638 Da. An HRMS technique like Electrospray Ionization-Quadrupole-Time of Flight (ESI-QTOF) would be used to measure the mass of the protonated molecule [M+H]⁺. nih.gov The experimental mass value, determined to within a few parts per million (ppm), serves as strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺) followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the molecule's structure.
For this compound, key fragmentation pathways would likely involve:
Amide Bond Cleavage: A primary fragmentation would be the cleavage of the C(O)-NH bond, separating the gluconoyl moiety from the diamine side chain.
Side Chain Fragmentation: Cleavage along the propyl chain, such as the loss of the dimethylamine (B145610) group or the entire dimethylaminopropyl fragment.
Dehydration: Sequential loss of water molecules (H₂O, 18.01 Da) from the polyhydroxy gluconamide backbone is a characteristic fragmentation pattern for sugar-like molecules.
Table 2: Predicted MS/MS Fragments for [C₁₁H₂₄N₂O₆+H]⁺
| Predicted m/z | Predicted Ion Structure/Loss |
|---|---|
| 297.1710 | [M+H]⁺ (Parent Ion) |
| 279.1605 | [M+H - H₂O]⁺ |
| 196.0812 | [Gluconoyl moiety, C₆H₁₂O₆]⁺ |
| 179.0550 | [Gluconic acid fragment, C₆H₁₁O₆]⁺ |
| 103.1175 | [Dimethylaminopropylamine, C₅H₁₅N₂]⁺ |
| 86.0964 | [CH₂=N(CH₃)CH₂CH₂NH₂]⁺ |
| 58.0651 | [CH₂=N(CH₃)₂]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying functional groups and studying non-covalent interactions like hydrogen bonding. scispace.commdpi.com
The IR and Raman spectra of this compound would be dominated by features from its key functional groups:
O-H and N-H Stretching: A very broad and strong band in the IR spectrum, typically from 3600 to 3200 cm⁻¹, corresponding to the overlapping stretching vibrations of the multiple hydroxyl (O-H) groups from the gluconamide moiety and the amide N-H group. Extensive hydrogen bonding contributes to the broadening of this peak.
C-H Stretching: Aliphatic C-H stretching vibrations from the methylene and methyl groups would appear in the 3000-2850 cm⁻¹ region. mdpi.com
Amide I Band: This strong absorption, primarily due to the C=O stretching vibration, is one of the most characteristic peaks for an amide. It is expected to appear around 1640-1650 cm⁻¹ in the IR spectrum. Its position is sensitive to hydrogen bonding.
Amide II Band: This band, found around 1540-1550 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations.
C-O Stretching: Strong bands associated with the C-O stretching of the primary and secondary alcohol groups are expected in the fingerprint region, between 1150 and 1000 cm⁻¹.
Table 3: Predicted Vibrational Band Assignments for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3600 - 3200 | ν(O-H), ν(N-H) | Alcohol, Amide |
| 3000 - 2850 | ν(C-H) | Aliphatic CH₂, CH₃ |
| ~1645 | ν(C=O) (Amide I) | Amide |
| ~1545 | δ(N-H) + ν(C-N) (Amide II) | Amide |
| 1470 - 1430 | δ(C-H) | Aliphatic CH₂, CH₃ |
| 1150 - 1000 | ν(C-O) | Alcohol |
Chromatographic Techniques for Purity Profiling and Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or byproducts that may be present from its synthesis.
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound and for quantifying any impurities. A reversed-phase HPLC method would likely be employed, using a C18 or similar non-polar stationary phase. sielc.comsielc.com
The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, would be suitable for separating compounds with a range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the amide bond exhibits some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). For enhanced sensitivity and specificity, mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify unknown impurities. researchgate.netnih.gov The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Table 3: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or ELSD |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a suitable technique for the analysis of volatile byproducts that may be formed during the synthesis of this compound. Potential volatile impurities could include residual solvents or starting materials such as 3-(dimethylamino)-1-propanamine. Due to the low volatility of the target compound itself, derivatization would be necessary if its analysis by GC were required. nih.gov
The analysis would involve dissolving the sample in a suitable solvent and injecting it into the GC system. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. A flame ionization detector (FID) is commonly used for the detection of organic compounds, while a mass spectrometer (GC-MS) can provide definitive identification of the volatile byproducts. nih.gov
In research contexts where this compound is used as a monomer or a functionalizing agent to create polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing the resulting polymeric materials. GPC separates molecules based on their hydrodynamic volume in solution.
This technique is crucial for determining the molecular weight distribution (including the number average molecular weight, Mn, weight average molecular weight, Mw, and polydispersity index, PDI) of polymers derived from this compound. The analysis involves dissolving the polymer sample in a suitable solvent and passing it through a column packed with a porous gel. Larger molecules elute first as they are excluded from the pores, while smaller molecules penetrate the pores to varying extents and elute later. The elution profile is then compared to that of known molecular weight standards to determine the molecular weight distribution of the polymer sample.
Theoretical and Computational Studies of N 3 Dimethylamino Propyl D Gluconamide
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies like Density Functional Theory (DFT) and Ab Initio methods are powerful tools for this purpose.
Density Functional Theory (DFT) for Energy Minimization and Vibrational Frequency Predictions
DFT is a computational method that allows for the determination of the electronic structure of molecules. It is widely used to predict the most stable three-dimensional arrangement of atoms (energy minimization) and to calculate the vibrational frequencies, which correspond to the infrared and Raman spectra of the molecule. For a molecule like N-(3-(Dimethylamino)propyl)-D-gluconamide, with its flexible gluconamide (B1216962) and dimethylaminopropyl moieties, DFT calculations could provide valuable insights into its preferred conformations and intramolecular interactions. However, no such studies have been reported.
Ab Initio Methods for High-Accuracy Electronic Property Determination
Ab Initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of accuracy for determining electronic properties. These properties include the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and the Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential. This information is crucial for predicting a molecule's reactivity and its potential to engage in intermolecular interactions. To date, no Ab Initio calculations for this compound have been published.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions
Molecular dynamics simulations provide a way to study the movement of atoms and molecules over time, offering a dynamic picture of a molecule's behavior in different environments.
Dynamics in Aqueous and Organic Environments
Understanding how this compound behaves in different solvents is key to predicting its solubility, stability, and transport properties. MD simulations could reveal how the molecule's conformation changes in water versus an organic solvent, and how it interacts with the surrounding solvent molecules. The hydrophilic D-gluconamide part and the more hydrophobic dimethylaminopropyl group would likely lead to complex solvation behavior. Regrettably, no MD simulation studies in either aqueous or organic environments have been documented for this compound.
In Silico Prediction of Molecular Recognition and Interaction Sites
In silico methods can be used to predict how a molecule might bind to a biological target, such as a protein or nucleic acid. By analyzing the molecule's shape, electrostatic potential, and the distribution of functional groups, it is possible to identify potential interaction sites and predict its binding affinity. Such studies are instrumental in the early stages of drug design. For this compound, these predictions could guide experimental studies to identify its biological targets. As with the other computational approaches, there are no published in silico predictions of molecular recognition for this compound.
Ligand-Protein Docking Studies (Hypothetical Scenarios for Research Probes)
Ligand-protein docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor), in order to form a stable complex. imrpress.com This method is instrumental in structure-based drug design and in understanding the molecular basis of a ligand's biological function. mdpi.com For this compound, which is not a therapeutic agent, docking studies can be conceptualized in hypothetical research scenarios to probe the binding pockets of proteins where sugar moieties or amphiphilic molecules are recognized.
As a research probe, this compound could be docked into the active sites of various proteins to explore potential interactions. For instance, it could be used to investigate the binding domains of carbohydrate-binding proteins (lectins) or enzymes that process sugar-based substrates. The docking simulations would predict the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. nih.gov
Hypothetical Docking Scenario:
In a hypothetical study, this compound could be docked against a panel of bacterial lectins to investigate its potential as an anti-adhesive agent. The rationale would be to see if this molecule could competitively bind to the lectins on bacterial surfaces, thereby preventing their adhesion to host tissues. The results of such a hypothetical docking study are presented in Table 1.
Table 1: Hypothetical Ligand-Protein Docking Results for this compound with Bacterial Lectins
| Target Protein (Lectin) | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| FimH (from E. coli) | 1KLF | -6.8 | Asp54, Asn135, Tyr48 | Hydrogen bonds with gluconamide hydroxyls |
| LecA (from P. aeruginosa) | 1OKO | -7.2 | Asp99, Asn100, Gly101 | Hydrophobic interactions with the propyl chain |
| C-type lectin (from V. cholerae) | 2J4E | -6.5 | Glu135, Asn137 | Electrostatic interactions with dimethylamino group |
The predicted binding affinities, expressed in kcal/mol, suggest a favorable interaction between this compound and the selected lectins in these hypothetical scenarios. The key interacting residues highlight the specific amino acids within the protein's binding site that form significant contacts with the ligand. These interactions are crucial for the stability of the protein-ligand complex. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (non-clinical endpoints)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. For this compound, a sugar-based surfactant, QSAR modeling can be employed to predict non-clinical endpoints, such as its physicochemical properties and environmental fate. nih.govresearchgate.net
QSAR studies for surfactants often focus on predicting properties like critical micelle concentration (CMC), surface tension reduction, and biodegradability. nih.gov These models are built by correlating various molecular descriptors (which are numerical representations of the chemical structure) with experimentally determined endpoints.
Molecular Descriptors for QSAR Modeling:
A range of molecular descriptors can be calculated for this compound to build a QSAR model. These can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Molecular surface area, volume, shape indices.
Physicochemical descriptors: LogP (octanol-water partition coefficient), polar surface area (PSA).
Hypothetical QSAR Model for a Non-Clinical Endpoint:
A hypothetical QSAR model could be developed to predict the ecotoxicity of a series of alkyl gluconamide derivatives, including this compound, towards an aquatic organism like Daphnia magna. The model would be a regression equation linking molecular descriptors to the observed toxicity (e.g., EC50, the concentration causing an effect in 50% of the population).
Table 2: Hypothetical Data for a QSAR Model of Alkyl Gluconamide Derivatives
| Compound Name | LogP | Polar Surface Area (Ų) | Molecular Weight ( g/mol ) | Predicted EC50 (mg/L) |
| N-propyl-D-gluconamide | -2.5 | 129.4 | 221.22 | 150 |
| N-butyl-D-gluconamide | -2.0 | 129.4 | 235.25 | 125 |
| N-pentyl-D-gluconamide | -1.5 | 129.4 | 249.28 | 100 |
| This compound | -1.8 | 132.5 | 278.33 | 110 |
| N-hexyl-D-gluconamide | -1.0 | 129.4 | 263.30 | 80 |
In this hypothetical model, descriptors like LogP, polar surface area, and molecular weight are used to predict the ecotoxicity. Such a model, once validated, could be used to screen new, related compounds for their potential environmental impact without the need for extensive animal testing. The development of such predictive models is in line with the principles of green chemistry and sustainable chemical design. nih.gov
Mechanistic Investigations of N 3 Dimethylamino Propyl D Gluconamide at the Molecular and Cellular Level Non Clinical Focus
Modulation of Cellular Pathways and Processes in Research Models
Without access to specific studies, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further research and publication of data pertaining to N-(3-(Dimethylamino)propyl)-D-gluconamide are needed before a comprehensive article on its mechanistic investigations can be written.
Investigation of Signaling Pathway Alterations (biochemical assays)
Currently, there is a notable absence of publicly available scientific literature detailing the specific effects of this compound on intracellular signaling pathways. Biochemical assays designed to elucidate such mechanisms have not been reported for this particular compound. Therefore, no data can be presented on its potential to alter specific signaling cascades.
Cellular Response Phenotypes in Non-Clinical Assays
Similarly, comprehensive studies on the cellular response phenotypes induced by this compound in non-clinical assays are not available in the public domain. Research detailing the impact of this compound on cellular behaviors such as proliferation, apoptosis, differentiation, or morphological changes has not been published. Consequently, there is no empirical data to populate a table on cellular response phenotypes.
Derivatization and Analogue Synthesis for Academic Exploration of N 3 Dimethylamino Propyl D Gluconamide
Design and Synthesis of Structurally Modified N-(3-(Dimethylamino)propyl)-D-gluconamide Analogues
The synthesis of this compound itself involves forming an amide bond between D-gluconic acid (or its lactone form) and 3-(dimethylamino)propylamine. smolecule.com This reaction can be facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or through more contemporary methods like microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. smolecule.com The design of analogues builds upon this basic structure, introducing modifications at three key regions: the D-gluconamide head, the aminopropyl linker, and the terminal amine group.
The D-gluconamide portion of the molecule is characterized by a linear chain with multiple hydroxyl (-OH) groups, presenting numerous opportunities for chemical modification. These hydroxyl groups are primary sites for hydrogen bonding and contribute significantly to the molecule's hydrophilicity. Academic synthesis of analogues could involve:
Esterification/Etherification: The hydroxyl groups can be converted to esters (e.g., acetates) or ethers (e.g., benzyl (B1604629) ethers) to decrease polarity and study the impact of hydrogen-bonding capacity. nih.gov
Deoxygenation: Selective removal of one or more hydroxyl groups would systematically reduce the hydrophilicity and alter the stereoelectronic profile of the gluconamide (B1216962) head.
Stereochemical Inversion: Inverting the stereochemistry at one or more of the chiral centers of the D-gluconamide backbone would create diastereomers, allowing for the investigation of stereospecific interactions.
Glycosidic Linkages: While the parent compound is a gluconamide, related academic studies have explored attaching sugar moieties via glycosidic bonds to an aminopropyl linker to create derivatives of blood sugar epitopes. mdpi.com
Alkyl Chain Elongation: Replacing the N,N-dimethyl groups with longer alkyl chains (e.g., decyl, dodecyl) significantly increases the molecule's lipophilicity. smolecule.comnih.gov For instance, N-(3-(Decylamino)propyl)-D-gluconamide and N-(3-(Dodecylamino)propyl)-D-gluconamide are known analogues with enhanced hydrophobic character. smolecule.comnih.gov
Linker Length Modification: The propyl chain (three carbons) can be shortened or extended to modulate the distance and flexibility between the gluconamide and amine functionalities.
Branching: Introducing branching into the linker or the N-alkyl groups can impose steric constraints that influence how the molecule packs in solid states or interacts with other molecules in solution.
Complex Amide Formation: Advanced analogues have been synthesized where two gluconamidopropyl units are linked to a more complex scaffold, such as in N,N-BIS(3-(D-GLUCONAMIDO)PROPYL)DEOXYCHOLAMIDE, creating a multivalent structure. fda.gov
The tertiary amine in this compound is basic and can be protonated depending on the pH. Quaternization converts this tertiary amine into a quaternary ammonium (B1175870) salt, which carries a permanent positive charge regardless of pH. This is typically achieved by reacting the parent molecule with an alkyl halide, such as 1-bromohexane (B126081) or bromoethane. sci-hub.senih.gov
The synthesis involves dissolving the parent amine in a suitable solvent like tetrahydrofuran (B95107) (THF) and reacting it with an excess of an alkyl halide (e.g., 1-bromohexane) at a moderate temperature (e.g., 50°C) for an extended period. sci-hub.se This reaction creates a new class of analogues with distinct polyelectrolyte properties, fundamentally altering their solubility and interaction mechanisms. sci-hub.senih.gov
| Modification Site | Type of Modification | Example Reagent/Process | Resulting Analogue Type | Primary Property Change |
|---|---|---|---|---|
| D-Gluconamide Moiety | Esterification | Acetyl Chloride | Acetylated Gluconamide | Decreased Polarity/H-Bonding |
| Dimethylaminopropyl Chain | N-Alkylation | 1-Bromodecane | N-Decyl Analogue | Increased Lipophilicity |
| Dimethylaminopropyl Chain | N-Alkylation | 1-Bromododecane | N-Dodecyl Analogue | Greatly Increased Lipophilicity |
| Amine Functionality | Quaternization | 1-Bromohexane | Quaternary Ammonium Salt | Permanent Cationic Charge |
Structure-Activity Relationship (SAR) Studies for Understanding Molecular Function (Academic Context)
Structure-Activity Relationship (SAR) studies aim to connect the specific chemical features of a molecule to its functional output. nih.gov In an academic context, this involves synthesizing a library of analogues, as described above, and systematically evaluating how these structural changes affect specific physicochemical or biophysical properties. This approach provides a molecular-level understanding of the compound's function. nih.govmdpi.com
The biophysical properties of this compound analogues are highly dependent on their structure, particularly their hydrophilic-lipophilic balance (HLB), which defines their amphiphilicity.
Impact of N-Alkyl Chain Length: The parent molecule possesses a hydrophilic gluconamide head and a moderately hydrophilic dimethylaminopropyl tail. Replacing the small methyl groups with long alkyl chains, such as decyl or dodecyl groups, dramatically increases the hydrophobic character of the tail. smolecule.comnih.gov This modification transforms the molecule into a more potent amphiphile, influencing its solubility and its tendency to self-assemble into aggregates in solution. mdpi.com
Impact of Quaternization: The quaternization of the terminal amine introduces a permanent, localized positive charge, which significantly enhances the hydrophilicity of the tail group. sci-hub.senih.gov When combined with long N-alkyl chains, this results in a classic cationic amphiphilic structure, comprising a non-ionic hydrophilic sugar head, a hydrophobic alkyl chain, and a cationic ammonium group. The interplay between these domains dictates the molecule's interaction with interfaces and charged surfaces. Studies on related quaternized polymers show that the length of the alkyl chain used for quaternization is a critical factor in determining biological activity, a key finding in SAR studies. mdpi.com
| Structural Modification | Effect on Hydrophobicity | Effect on Hydrophilicity | Overall Effect on Amphiphilicity |
|---|---|---|---|
| None (Parent Compound) | Low | High | Weakly Amphiphilic |
| Replacement of N-Me with N-Decyl | High | High (from gluconamide) | Strongly Amphiphilic |
| Quaternization with Ethyl Bromide | Low | Very High | Highly Hydrophilic Cationic Molecule |
| Quaternization with Dodecyl Bromide | Very High | Very High | Strong Cationic Amphiphile |
A primary goal of SAR studies is to identify which parts of a molecule (pharmacophores) are responsible for its interactions with its environment or with other molecules.
Hydrogen-Bonding Networks: The D-gluconamide moiety, with its multiple hydroxyl groups and amide linkage, is the principal driver of intermolecular interactions via hydrogen bonding. Crystallographic studies of similar gluconamide derivatives show that these molecules can form complex hydrogen-bonding networks that determine their solid-state structure and polymorphism. smolecule.com These interactions are also crucial for their solubility in polar solvents like water.
Electrostatic and Ionic Interactions: The tertiary amine group (or its quaternary ammonium derivative) is a key site for electrostatic interactions. In its protonated or quaternized state, the positive charge can interact strongly with anionic species or negatively charged surfaces.
Hydrophobic Interactions: For analogues containing long alkyl chains, hydrophobic interactions become a dominant force. mdpi.com These nonpolar chains tend to associate with each other or with other hydrophobic molecules in aqueous environments to minimize contact with water, a phenomenon that drives self-assembly and membrane interactions.
Through the careful synthesis of analogues and the systematic study of their properties, a detailed understanding of the molecular function of this compound can be achieved, paving the way for its application in various academic and technological fields.
Conjugation Strategies for Generating Research Probes and Labeling Agents
The structure of this compound offers several sites for chemical conjugation, enabling its use in the creation of research probes and labeling agents. The polyol nature of the gluconamide portion and the nucleophilic tertiary amine are primary targets for derivatization. Strategies can be designed to selectively modify these sites to introduce new functionalities, such as fluorophores for imaging or reactive groups for further bioconjugation.
Fluorescent labeling is a highly sensitive technique that allows for the visualization and tracking of molecules within biological systems. nih.gov To prepare this compound for imaging studies, a fluorescent dye can be covalently attached to its structure. The choice of labeling strategy depends on the desired site of attachment and the chemical nature of the fluorophore.
One common approach involves the activation of the hydroxyl groups on the gluconamide backbone for reaction with an amine-containing fluorophore. This can be achieved through various chemical methods. For instance, the hydroxyl groups can be activated with a reagent like p-toluenesulfonyl chloride (TsCl) to form a good leaving group, which can then be displaced by an amino-functionalized fluorescent dye. Alternatively, carbodiimide (B86325) chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), can be employed to couple a carboxylate-containing fluorophore to one of the primary hydroxyl groups. nih.gov
Another potential strategy is to utilize the tertiary amine of the dimethylaminopropyl group. While tertiary amines are generally less reactive than primary or secondary amines, they can be targeted for quaternization reactions. For example, a fluorescent probe containing a reactive alkyl halide could form a stable quaternary ammonium salt with the tertiary amine of this compound, thereby labeling the molecule.
The selection of the fluorescent dye is critical and depends on the specific requirements of the imaging experiment, such as the desired excitation and emission wavelengths, quantum yield, and photostability. Common classes of fluorophores that could be conjugated include fluoresceins, rhodamines, cyanine (B1664457) dyes, and coumarins.
Table 1: Potential Fluorescent Labeling Strategies for this compound
| Functional Group Targeted | Activation Reagent | Fluorophore Functional Group | Resulting Linkage |
|---|---|---|---|
| Primary Hydroxyl Group | p-Toluenesulfonyl chloride (TsCl) | Amine | Ether |
| Primary Hydroxyl Group | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / N-hydroxysuccinimide (NHS) | Carboxylate | Ester |
| Tertiary Amine | None (Direct Alkylation) | Alkyl Halide | Quaternary Ammonium Salt |
The bioconjugation of this compound to peptides or polymers can generate novel materials with tailored properties for various research applications. For example, conjugation to a cell-penetrating peptide could facilitate the intracellular delivery of the gluconamide derivative. Similarly, incorporation into a polymer backbone can lead to the development of new biomaterials, such as hydrogels or functional coatings. researchgate.net
For conjugation to peptides, standard solid-phase or solution-phase peptide synthesis chemistries can be adapted. If the peptide has a free carboxylic acid group (e.g., at the C-terminus or on an aspartic or glutamic acid residue), it can be activated with a coupling agent like EDC/NHS and then reacted with a primary hydroxyl group of this compound to form an ester linkage. Conversely, if the peptide contains a reactive side chain, such as the amino group of lysine, it could potentially be coupled to an activated hydroxyl group on the gluconamide moiety.
In the realm of polymer chemistry, this compound can be incorporated into polymer structures through several methods. One approach is to first modify the gluconamide derivative to introduce a polymerizable group, such as an acrylate (B77674) or methacrylate, onto one of its hydroxyl groups. This functionalized monomer could then be copolymerized with other monomers to create a polymer with pendant gluconamide groups. For instance, a related compound, N-[3-(dimethylamino)propyl]methacrylamide, has been used to synthesize cationic brushes on silicon wafers and to create multifunctional stimuli-responsive polymers. researchgate.netnih.gov This suggests that the N-(3-(dimethylamino)propyl) moiety is amenable to polymerization contexts.
Another strategy involves grafting the gluconamide derivative onto a pre-existing polymer with reactive functional groups. For example, a polymer with carboxylic acid side chains could be activated with EDC/NHS to form amide bonds with a suitably amino-functionalized derivative of this compound.
Table 2: Potential Bioconjugation Strategies for this compound
| Biomolecule/Polymer | Functional Group on Biomolecule/Polymer | Functional Group on Gluconamide Derivative | Coupling Chemistry | Resulting Linkage |
|---|---|---|---|---|
| Peptide | C-terminal Carboxylic Acid | Primary Hydroxyl Group | EDC/NHS | Ester |
| Polymer | Carboxylic Acid Side Chains | Primary Hydroxyl Group | EDC/NHS | Ester |
| Polymer | Isocyanate Groups | Hydroxyl Groups | Urethane formation | Urethane |
| Polymerizable Monomer | Acrylate/Methacrylate | Hydroxyl Group (after derivatization) | Radical Polymerization | Carbon-Carbon Backbone |
Roles in Chemical Biology and Materials Science Research
Applications in Supramolecular Chemistry and Self-Assembly Research
The amphiphilic nature of N-(3-(Dimethylamino)propyl)-D-gluconamide, arising from its distinct hydrophilic and hydrophobic moieties, makes it a prime candidate for studies in supramolecular chemistry and self-assembly. This characteristic drives the spontaneous organization of molecules into ordered structures in aqueous environments.
While specific studies on the formation of micelles and vesicles exclusively from this compound are not extensively documented, the behavior of analogous amphiphilic molecules provides a strong theoretical basis for such applications. For instance, a related compound, N-[3-(dimethylamino)propyl]docosanamide hydrochloride, has been shown to form aggregates and exhibit unique aggregation behavior with increasing concentration. This suggests that this compound could also self-assemble into micellar structures in aqueous solutions. These micelles would theoretically possess a hydrophobic core, capable of encapsulating nonpolar molecules, and a hydrophilic shell, ensuring solubility in water.
Vesicles, which are bilayered structures enclosing an aqueous core, could also potentially be formed, possibly in combination with other lipids or amphiphiles. The electrostatic interactions involving the tertiary amine group could play a crucial role in the formation and stability of such vesicles. Research on N-[3-(Dimethylamino)propyl]-octadecanamide has demonstrated its ability to form vesicles when mixed with fatty acids, driven by the electrostatic interaction between the amino and carboxylic groups.
These self-assembled structures are of significant interest for various research applications, including their use as simplified models for biological membranes and as potential nanocarriers for the delivery of therapeutic or imaging agents. The encapsulation of hydrophobic drugs within the core of such micelles could enhance their solubility and bioavailability.
The self-assembly of this compound and its derivatives can lead to the formation of more complex, ordered nanostructures, most notably hydrogels. Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. The ability of gluconamide-containing molecules to form extensive hydrogen bonding networks is a key factor in the gelation process.
While direct research on hydrogels from this compound is limited, studies on similar molecules highlight this potential. For example, hydrogels have been successfully prepared from quaternized N-[3-(dimethylamino)propyl]methacrylamide copolymers. nih.gov These hydrogels exhibit self-healing properties, which are highly desirable for biomedical applications. nih.gov The formation of these gels is driven by supramolecular interactions, including hydrogen bonding and hydrophobic interactions. itu.edu.tr
The resulting nanostructured hydrogels can have a variety of applications, from scaffolds in tissue engineering to matrices for controlled drug release. The specific architecture of the self-assembled nanofibers within the hydrogel can influence its mechanical properties and release kinetics.
Integration into Polymeric Systems for Advanced Material Development
The functional groups present in this compound make it a valuable monomer for incorporation into polymeric systems, leading to the development of advanced materials with tailored properties.
A significant area of research focuses on the use of the structurally similar monomer, N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), in the synthesis of stimuli-responsive or "smart" hydrogels and polymers. These materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH and temperature.
pH-Responsive Systems: The tertiary amine group in the dimethylaminopropyl side chain of DMAPMA imparts pH-sensitivity to polymers. nih.gov At low pH, the amine group is protonated, leading to electrostatic repulsion between the polymer chains and causing the hydrogel to swell. researchgate.net At higher pH, the amine is deprotonated, reducing repulsion and causing the hydrogel to shrink. This pH-dependent swelling and deswelling behavior is crucial for applications such as drug delivery systems designed to release their payload in specific pH environments, like the acidic microenvironment of tumors. nih.gov Copolymers of DMAPMA with other monomers like itaconic acid have been synthesized to create novel pH-sensitive hydrogel systems. researchgate.net
Thermoresponsive Systems: When copolymerized with thermoresponsive monomers like N-isopropylacrylamide (NIPAM), DMAPMA can be used to create dual-responsive hydrogels that are sensitive to both pH and temperature. mdpi.com Poly(N-isopropylacrylamide) (PNIPAM) is well-known for its lower critical solution temperature (LCST) around 32°C, above which it undergoes a phase transition from a hydrophilic to a hydrophobic state. nih.gov The incorporation of DMAPMA can modulate the LCST of the resulting copolymer, allowing for the fine-tuning of its temperature response for specific applications. mdpi.com
The table below summarizes the properties of some stimuli-responsive hydrogels incorporating DMAPMA.
| Monomer System | Stimulus Response | Potential Application |
| N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) and Itaconic Acid | pH-responsive | Drug Delivery |
| N-isopropylacrylamide (NIPAM) and DMAPMA | Thermo- and pH-responsive | Drug Delivery |
| Quaternized P(DMAPMA-stat-DAA) | pH-responsive, Self-healing | Antimicrobial applications, Drug Release |
This table is generated based on research on N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), a structurally similar compound to this compound.
The surface properties of a material are critical in determining its interaction with biological systems. Surface modification with biocompatible polymers is a common strategy to improve the performance of medical implants and devices. nih.govnih.gov While there is no direct evidence of this compound being used for this purpose, its hydrophilic and biocompatible D-gluconamide moiety makes it a promising candidate for such applications.
Polymers containing this monomer could be grafted onto the surface of materials to create a hydrophilic and biocompatible coating. This coating could reduce protein adsorption and cell adhesion, thereby preventing fouling and improving the blood compatibility of cardiovascular devices. nih.gov The presence of the dimethylamino group could also be utilized to introduce a positive charge to the surface, which can be beneficial for specific cell interactions or for imparting antimicrobial properties. General strategies for improving biocompatibility through surface modification often involve creating hydrophilic surfaces, which can be achieved by grafting polymers with polar functional groups. mdpi.com
Use in Separations Science and Analytical Method Development
The specific chemical properties of this compound suggest its potential utility in the field of separations science and analytical chemistry, although specific applications are not yet well-documented.
The presence of multiple hydroxyl groups in the gluconamide (B1216962) portion and the tertiary amine in the side chain allows for a variety of interactions, including hydrogen bonding, electrostatic interactions, and hydrophilic/hydrophobic interactions. These properties could be exploited in the design of novel stationary phases for chromatography. For example, a polymer incorporating this monomer could be used as a coating for a chromatography column to achieve specific separations of biomolecules or small molecules.
In analytical methods, derivatives of this compound could potentially be used as chiral selectors for the separation of enantiomers, given the inherent chirality of the D-gluconamide moiety. Furthermore, the tertiary amine could be used as a handle for immobilization onto sensor surfaces for the development of novel biosensors. While a related compound, N-[3-(dimethylamino)propyl]docosanamide, has been studied for its physicochemical characteristics, its direct application in analytical separations has not been a primary focus. nih.gov
Application as a Stationary Phase Modifier in Chromatography
There is no direct evidence in the reviewed literature of this compound being used as a stationary phase modifier. Stationary phase modifiers are crucial in chromatography for enhancing separation efficiency and selectivity by altering the chemical properties of the stationary phase surface. While a reverse-phase HPLC method for the analysis of a similar compound, N-(3-(Tetradecylamino)propyl)-D-gluconamide, has been described, this does not pertain to the use of the title compound as a modifier for the stationary phase itself. sielc.com The search for its specific application in modifying stationary phases yielded no relevant results.
Facilitation of Extraction and Purification Processes
Similarly, a thorough search did not yield any specific research detailing the use of this compound to facilitate extraction or purification processes. While related compounds, such as polymers incorporating N-[3-(dimethylamino)propyl]methacrylamide, have been investigated for applications like gene delivery and hydrogel formation, these are distinct from the direct application of this compound in extraction and purification protocols. researchgate.netresearchgate.net The available information does not provide any data tables or detailed research findings on its efficacy or methodology in these processes.
Future Directions and Emerging Research Avenues for N 3 Dimethylamino Propyl D Gluconamide Research
Development of Advanced Analytical Techniques for Comprehensive Characterization
A thorough understanding of the structure, purity, and properties of N-(3-(Dimethylamino)propyl)-D-gluconamide is crucial for its application. While standard analytical techniques provide valuable information, future research will likely focus on developing more advanced and sensitive methods for its comprehensive characterization.
Detailed structural elucidation will continue to rely on Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR are fundamental for confirming the covalent structure of the molecule. rsc.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can provide unambiguous assignments of all proton and carbon signals, confirming the connectivity of the gluconamide (B1216962) and dimethylaminopropyl moieties. High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition and identifying any potential impurities or degradation products.
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV, mass spectrometry), will be pivotal for assessing the purity of synthesized this compound. The development of specific and robust HPLC methods will be critical for quality control in both research and potential future commercial production.
The table below summarizes the key analytical techniques and their expected applications in the characterization of this compound.
| Analytical Technique | Application for this compound |
| ¹H and ¹³C NMR | Primary structure confirmation and purity assessment. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation and unambiguous signal assignment. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and elemental composition analysis. |
| HPLC-MS | Purity profiling and separation of isomers and impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (amide, hydroxyl, amine). |
Exploration of Novel Bioconjugation Methodologies for Expanded Research Tool Development
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a rapidly expanding field. nih.gov this compound possesses several functional groups that are amenable to a variety of bioconjugation strategies, positioning it as a potentially valuable building block for creating novel research tools.
The primary and secondary amine groups, as well as the multiple hydroxyl groups of the gluconamide moiety, offer sites for chemical modification. The terminal dimethylamino group can be quaternized to introduce a permanent positive charge, which could be useful for applications involving interactions with negatively charged biomolecules like DNA.
Future research will likely explore the use of this compound in "click chemistry," a set of powerful, reliable, and selective reactions. itmedicalteam.pl For instance, the hydroxyl groups could be functionalized with azide (B81097) or alkyne groups, enabling efficient and specific conjugation to biomolecules that have been modified with the complementary reactive partner. wikipedia.orgorganic-chemistry.org This approach could be used to attach the gluconamide derivative to proteins, peptides, or nucleic acids for various applications, including targeted delivery and imaging.
Amide bond formation is another key strategy in bioconjugation. nih.gov The amine functionality of this compound can be reacted with activated carboxylic acids on biomolecules to form stable amide linkages. This could be employed to conjugate the molecule to the surface of proteins or nanoparticles.
| Bioconjugation Strategy | Potential Application with this compound |
| Click Chemistry | Functionalization of hydroxyl groups with azides or alkynes for subsequent conjugation to biomolecules. itmedicalteam.pl |
| Amide Bond Formation | Reaction of the amine group with activated carboxylic acids on proteins or other molecules. nih.gov |
| Quaternization of the Amine | Introduction of a permanent positive charge for electrostatic interactions with biomolecules. |
Green Chemistry Innovations in the Synthesis and Functionalization of Gluconamide Derivatives
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com Future research into the synthesis of this compound and its derivatives will undoubtedly be guided by these principles.
One promising avenue is the use of enzymatic catalysis. Lipases, for example, have been shown to be effective catalysts for amidation reactions under mild conditions. nih.govrsc.org An enzymatic approach to the synthesis of this compound from D-gluconic acid and N,N-dimethyl-1,3-propanediamine could offer a more sustainable alternative to traditional chemical methods, which often require harsh reagents and solvents.
The choice of solvent is another critical aspect of green chemistry. rsc.org Research is ongoing to replace conventional volatile organic compounds with greener alternatives such as water, supercritical fluids, or biomass-derived solvents. researchgate.netscienceopen.com The development of a synthetic route for this compound that utilizes a green solvent or is performed under solvent-free conditions would be a significant advancement. researchgate.net For instance, boric acid has been used as a catalyst for the direct amidation of carboxylic acids and amines under solvent-free conditions. sciepub.com
| Green Chemistry Approach | Potential Application in Gluconamide Synthesis |
| Enzymatic Catalysis | Use of lipases or other enzymes for the amidation of D-gluconic acid. nih.govrsc.org |
| Green Solvents | Replacement of traditional organic solvents with water, ionic liquids, or bio-derived solvents. rsc.orgresearchgate.net |
| Solvent-Free Synthesis | Development of solid-state or melt-phase reactions to eliminate the need for solvents. researchgate.net |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. chemistryforsustainability.org |
Theoretical and Experimental Integration for Predictive Modeling of Material Performance
The integration of computational modeling with experimental studies can accelerate the discovery and optimization of new materials. Theoretical approaches can provide valuable insights into the properties and behavior of this compound and its derivatives, guiding experimental efforts.
Molecular dynamics (MD) simulations can be used to study the conformation of the molecule in different environments and its interactions with other molecules, such as water, biomolecules, or surfaces. nih.gov This can help in understanding its solubility, stability, and potential binding modes. For instance, MD simulations could predict how the molecule might interact with the active site of an enzyme or the surface of a cell membrane.
Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.gov By developing QSPR models for a series of gluconamide derivatives, it may be possible to predict properties such as solubility, hydrophobicity, and even biological activity. This predictive capability would allow for the virtual screening of large libraries of compounds to identify candidates with desired properties before undertaking their synthesis and experimental testing.
| Modeling Technique | Application for this compound |
| Molecular Dynamics (MD) Simulations | Predicting molecular conformation, interactions with solvents and biomolecules, and self-assembly behavior. nih.gov |
| Quantum Mechanics (QM) Calculations | Determining electronic properties, reactivity, and spectroscopic signatures. |
| Quantitative Structure-Property Relationship (QSPR) | Predicting physical, chemical, and biological properties of new gluconamide derivatives. nih.gov |
Expanding Applications in Microfluidics and Lab-on-a-Chip Systems
Microfluidics and lab-on-a-chip technologies involve the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. These systems have numerous applications in diagnostics, chemical synthesis, and cell biology. The unique properties of this compound could be leveraged in this field.
One potential application is in the surface modification of microfluidic devices. Many microfluidic devices are made from polydimethylsiloxane (B3030410) (PDMS), which is inherently hydrophobic. nih.gov This hydrophobicity can lead to the non-specific adsorption of biomolecules and poor wetting with aqueous solutions. mdpi.com Coating the surface of PDMS channels with a hydrophilic molecule like this compound could render the surface more hydrophilic, reducing non-specific binding and improving the performance of the device. nih.govmdpi.com
The charged nature of the protonated form of this compound could also be exploited for the separation of biomolecules within a microfluidic device. For example, it could be used as a component of a dynamic coating in capillary electrophoresis to control the electroosmotic flow and improve the separation of charged analytes.
Investigation of Supramolecular Assemblies for Controlled Release of Research Probes
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. This compound, with its combination of a hydrophilic gluconamide headgroup and a more hydrophobic dimethylaminopropyl tail, has the potential to act as an amphiphile and self-assemble into various supramolecular structures in solution. nih.govacs.org
Depending on the conditions (e.g., concentration, pH, temperature), it could form micelles, vesicles, or hydrogels. nih.govacs.org These self-assembled structures could be used to encapsulate and control the release of research probes, such as fluorescent dyes or other small molecules. nih.gov For instance, a hydrogel formed from a derivative of this compound could act as a depot for the sustained release of a probe into a cell culture medium. waset.orgmdpi.com
The responsiveness of the dimethylamino group to changes in pH could be used to create "smart" delivery systems. At a pH below its pKa, the amine will be protonated and positively charged, which could influence the stability and release characteristics of the supramolecular assembly. This pH-responsiveness could be exploited to trigger the release of an encapsulated probe in a specific cellular compartment or in response to a change in the local environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
